molecular formula C12H17N5 B2441345 1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 19212-84-1

1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2441345
CAS No.: 19212-84-1
M. Wt: 231.303
InChI Key: PXJQUDHABLFDIQ-UHFFFAOYSA-N
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Description

1-[(4-Methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzotriazole ring substituted with a methylpiperazine moiety. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 4-methylpiperazine in the presence of a suitable catalyst. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent in a solvent such as dimethylformamide (DMF) . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods often employ similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

1-[(4-Methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For instance, in its anti-inflammatory role, the compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . This reduction is achieved through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Additionally, its potential anticancer activity is thought to be mediated through the inhibition of epidermal growth factor receptor (EGFR) signaling pathways .

Properties

IUPAC Name

1-[(4-methylpiperazin-1-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-15-6-8-16(9-7-15)10-17-12-5-3-2-4-11(12)13-14-17/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJQUDHABLFDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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